REACTION_CXSMILES
|
Br[C:2]1[N:3]=[C:4]([C:23]#[C:24][Si](C)(C)C)[C:5]([N:8]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[N:6][CH:7]=1.[CH:29]([S:32]([C:35]1[CH:40]=[CH:39][C:38](B(O)O)=[CH:37][CH:36]=1)(=[O:34])=[O:33])([CH3:31])[CH3:30].[O-]P([O-])([O-])=O.[K+].[K+].[K+].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>CC#N.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C.O.C(OCC)(=O)C>[C:23]([C:4]1[C:5]([N:8]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[N:6][CH:7]=[C:2]([C:38]2[CH:37]=[CH:36][C:35]([S:32]([CH:29]([CH3:31])[CH3:30])(=[O:34])=[O:33])=[CH:40][CH:39]=2)[N:3]=1)#[CH:24] |f:2.3.4.5,6.7.8,^1:66,72|
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(C(=NC1)N(C(OC(C)(C)C)=O)C(=O)OC(C)(C)C)C#C[Si](C)(C)C
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Name
|
|
Quantity
|
1.491 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)S(=O)(=O)C1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
162.9 mg
|
Type
|
catalyst
|
Smiles
|
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
K3PO4
|
Quantity
|
2.706 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
shaken well
|
Type
|
CUSTOM
|
Details
|
the layer separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic fraction was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was treated with 3-mercaptopropyl ethyl sulphide on silica (0.8 mmol/g)(1 g)
|
Type
|
CUSTOM
|
Details
|
pre-absorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
then purified by column chromatography on silica gel eluting with 30-40% EtOAc/petroleu ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C(=NC=C(N1)C1=CC=C(C=C1)S(=O)(=O)C(C)C)N(C(OC(C)(C)C)=O)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |